Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-
Overview
Description
Ethanethiol, also known as ethyl mercaptan, is an organosulfur compound with the formula CH3CH2SH . It is a colorless liquid with a distinct odor . It consists of an ethyl group (Et), CH3CH2, attached to a thiol group, SH .
Synthesis Analysis
Ethanethiol is prepared by the reaction of ethylene with hydrogen sulfide in the presence of various catalysts . It can also be prepared commercially by the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina .Molecular Structure Analysis
The structure of Ethanethiol parallels that of ethanol, but with sulfur in place of oxygen . Its molecular formula is C2H6S .Chemical Reactions Analysis
Thiols like Ethanethiol can undergo reactions similar to the reactions of alcohols . They can form disulfides through oxidation, and can react with alkyl halides to form sulfides .Physical And Chemical Properties Analysis
Ethanethiol is more volatile than ethanol due to a diminished ability to engage in hydrogen bonding . It has a molar mass of 62.13404 g·mol−1 . It has a boiling point of 35 °C and a melting point of -148 °C . It is soluble in water to the extent of 0.7% at 20 °C .Safety and Hazards
properties
IUPAC Name |
2-[(1-methylsulfanyl-2-nitroethenyl)amino]ethanethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S2/c1-11-5(4-7(8)9)6-2-3-10/h4,6,10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPIYTYZVHDSGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70764809 | |
Record name | 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70764809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113224-25-2 | |
Record name | 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70764809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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